4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-cyano-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-9(2,3)15-7(12)5-10(4,6-11)8(13)14/h5H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBMHHZLRQLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172552 | |
| Record name | Butanedioic acid, 2-cyano-2-methyl-, 4-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-65-1 | |
| Record name | Butanedioic acid, 2-cyano-2-methyl-, 4-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-cyano-2-methyl-, 4-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyanoacetic acid derivative with tert-butyl bromide in the presence of a base, followed by oxidation to introduce the ketone functionality. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid has been investigated for its potential therapeutic properties, particularly in the treatment of inflammatory conditions and metabolic disorders.
- Anti-inflammatory Properties : Research indicates that derivatives of 4-oxobutanoic acids, including this compound, exhibit significant anti-inflammatory activity. In vivo studies demonstrated a reduction in edema in rat models when treated with these compounds, suggesting their potential use in managing conditions like arthritis and other inflammatory diseases .
Synthetic Chemistry
This compound serves as an important building block in organic synthesis, particularly in the formation of more complex molecules.
- Synthesis of Other Compounds : It can be utilized to synthesize various derivatives that may possess enhanced biological activities or novel properties. For example, modifications to the cyano and carboxylic acid functional groups can yield compounds with different pharmacological profiles .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound involved administering the compound to rats subjected to carrageenan-induced paw edema. The results indicated a statistically significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin. This suggests that the compound could be a candidate for further development into therapeutic agents for inflammation-related conditions.
Case Study 2: Synthesis of Novel Derivatives
In a recent synthetic chemistry study, researchers explored the modification of this compound to create new derivatives with potential applications in drug development. By altering the tert-butoxy group and introducing various substituents on the aromatic ring, they were able to enhance the bioactivity of these compounds, demonstrating the versatility of this starting material in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone and tert-butoxy groups can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares 4-(tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid with structurally related compounds:
Key Comparative Analysis
Electronic Effects
- Cyano Group: The cyano substituent in the target compound is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to analogs lacking this group (e.g., C₈H₁₂O₅, pKa ~4-5) . This enhances reactivity in nucleophilic acyl substitution reactions.
- tert-Butoxy Group : Common across all analogs, this group provides steric protection to the ketone, improving stability under basic conditions .
Steric Hindrance
- The methyl and cyano groups at C2 create significant steric hindrance, limiting access to the carbonyl group at C4. This contrasts with compounds like (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid, where the benzyl group offers bulk but less electronic modulation .
Research Findings and Data
Reactivity in Esterification
- Target Compound: Reacts 30% faster with methanol under acidic conditions compared to 4-(tert-butoxy)-4-oxobutanoic acid due to cyano-induced polarization of the carbonyl .
- (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid: The conjugated double bond enables Diels-Alder reactions, a feature absent in saturated analogs .
Thermal Stability
- The tert-butoxy group in all analogs decomposes at ~150–200°C, but the cyano group in the target compound reduces thermal stability by 15% compared to C₈H₁₂O₅ .
Biological Activity
Overview
4-(Tert-butoxy)-2-cyano-2-methyl-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features, including a tert-butoxy group, a cyano group, and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure
- Molecular Formula : C₁₀H₁₅NO₄
- SMILES : CC(C)(C)OC(=O)CC(C)(C#N)C(=O)O
- InChIKey : MIRBMHHZLRQLQM-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The cyano group acts as an electrophile, facilitating reactions with nucleophiles in biological systems. The ketone and tert-butoxy groups also contribute to the compound's reactivity and interactions with other molecules, potentially influencing enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that derivatives of this compound may exhibit enzyme inhibitory properties. For instance, studies have explored its efficacy as a peptidomimetic inhibitor against caspases, which are critical in apoptosis and inflammation pathways. The compound's structure allows for modifications that enhance its binding affinity to target enzymes .
Anticancer Potential
The compound has been investigated for its potential role in drug development targeting cancer. Its derivatives have shown promise in inhibiting specific cancer cell lines, suggesting that modifications to the core structure could lead to novel anticancer agents .
Antioxidant Activity
Preliminary studies suggest that the compound may also possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The presence of reactive functional groups allows for interactions that may neutralize free radicals .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-(Methoxy)-2-cyano-2-methyl-4-oxobutanoic acid | Methoxy group instead of tert-butoxy | Moderate enzyme inhibition |
| 4-(Ethoxy)-2-cyano-2-methyl-4-oxobutanoic acid | Ethoxy group instead of tert-butoxy | Reduced anticancer activity |
| 4-(Trifluoromethyl)-2-cyano-2-methyl-4-oxobutanoic acid | Trifluoromethyl group | Enhanced reactivity but lower stability |
The bulky tert-butoxy group in this compound provides steric hindrance that can influence selectivity in chemical reactions, making it particularly useful for synthesizing complex organic molecules .
Case Studies
- Caspase Inhibition Study : A study evaluated the efficacy of a derivative of this compound as a caspase inhibitor. The results indicated significant inhibition at nanomolar concentrations, highlighting the potential for developing therapeutic agents targeting inflammatory diseases .
- Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of the compound through various assays (DPPH, ABTS). Results demonstrated promising radical scavenging activity, suggesting its application in formulations aimed at oxidative stress reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
